molecular formula C14H20N2O3 B6199986 tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate CAS No. 2354863-35-5

tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

Cat. No.: B6199986
CAS No.: 2354863-35-5
M. Wt: 264.3
InChI Key:
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Description

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H20N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an aminophenoxy substituent

Scientific Research Applications

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Safety and Hazards

The safety data sheet for a related compound, “tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate”, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Preparation Methods

The synthesis of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and tert-butyl 3-azetidinecarboxylate.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of 2-aminophenol with the azetidine ring. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The aminophenoxy group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3) to introduce halogen or nitro groups.

    Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways: It can influence cellular signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the aminophenoxy group and has different reactivity and applications.

    tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: This compound features a cyanomethylene group instead of an aminophenoxy group, leading to distinct chemical properties and uses.

    tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate:

Properties

CAS No.

2354863-35-5

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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